Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its unique structure, which includes an acetyl group at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . This reaction proceeds under mild conditions and yields the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.
Comparison with Similar Compounds
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
- Ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 8-Methoxycoumarin-3-carboxamides
- 7-Hydroxy coumarin derivatives
These compounds share similar structural features but differ in their functional groups and specific biological activities. The presence of the fluorine atom and acetyl group in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C13H11FO4 |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H11FO4/c1-7(15)10-4-3-8-5-9(13(16)17-2)6-18-12(8)11(10)14/h3-5H,6H2,1-2H3 |
InChI Key |
YXERDGWGVKWUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C=C(CO2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.